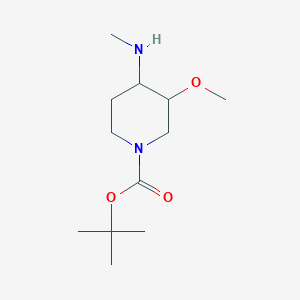![molecular formula C11H19NO4 B12998045 tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12998045.png)
tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the use of spirocyclic building blocks. One common method involves the reaction of tert-butyl 2-oxo-2-azaspiro[3.4]octane-6-carboxylate with appropriate reagents to introduce the hydroxy and oxa functionalities . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired spirocyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at the hydroxy or oxa positions using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity . The compound may inhibit or activate these targets through various pathways, depending on its specific functional groups and the nature of the target .
Comparison with Similar Compounds
tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound contains a sulfur atom in place of the oxygen atom, which can alter its chemical reactivity and biological activity.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a different ring size and lacks the hydroxy and oxa functionalities, making it less versatile in certain applications.
tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which provides a balance of rigidity and flexibility for various chemical and biological applications .
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-11(6-12)7-15-4-8(11)13/h8,13H,4-7H2,1-3H3 |
InChI Key |
IUFKVLSJQDLOSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)COCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


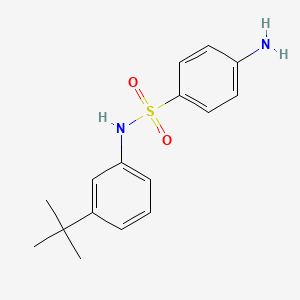
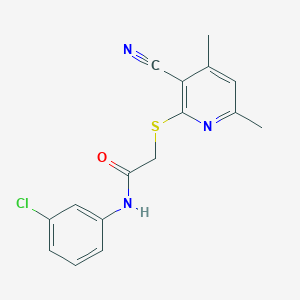
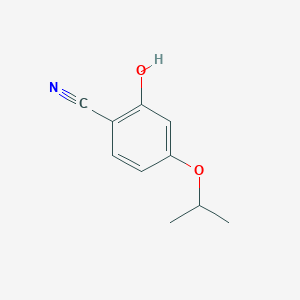
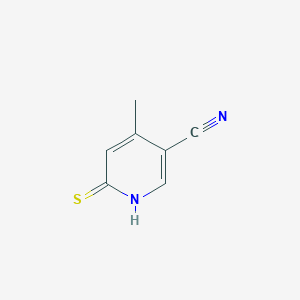
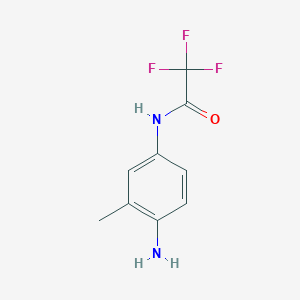
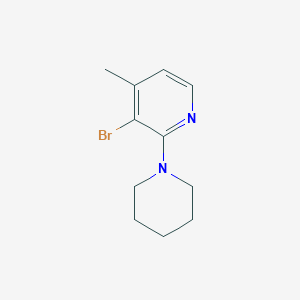
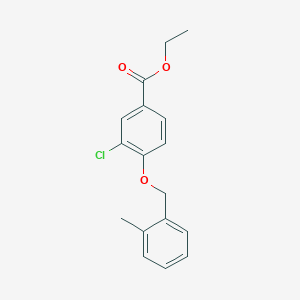
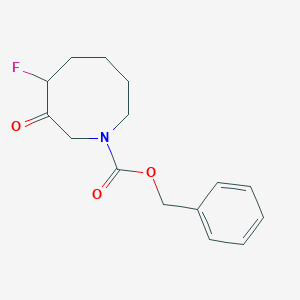
![2-(Methylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B12998007.png)
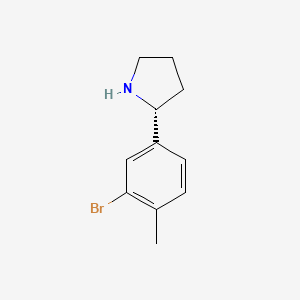
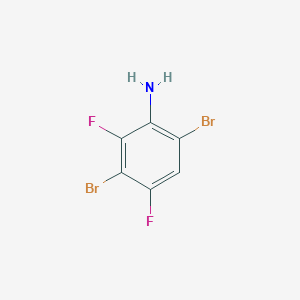
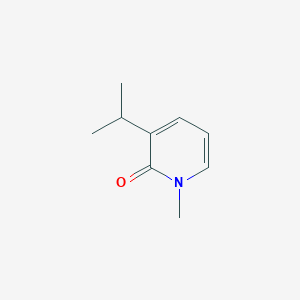
![(S)-7-Amino-7-methyl-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B12998036.png)
